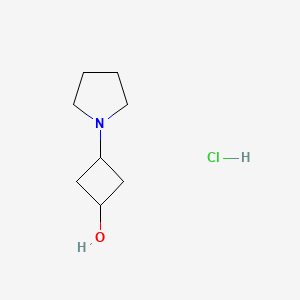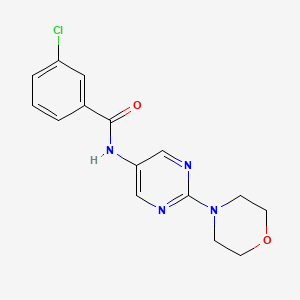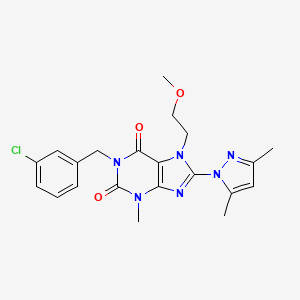![molecular formula C20H23ClN2O4 B2954759 N-[(2-chlorophenyl)methyl]-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide CAS No. 1396884-70-0](/img/structure/B2954759.png)
N-[(2-chlorophenyl)methyl]-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-chlorophenyl)methyl]-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and an ethanediamide backbone, which contribute to its unique chemical properties and reactivity.
作用机制
Target of Action
The compound contains an indole moiety , which is a common structure in many bioactive compounds. Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with indole derivatives , the compound could potentially have diverse effects at the molecular and cellular level.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with an amine to form the chlorophenyl intermediate.
Formation of the Methoxyphenyl Intermediate: 4-methoxyphenylacetone is subjected to a condensation reaction with an appropriate amine to form the methoxyphenyl intermediate.
Coupling Reaction: The chlorophenyl and methoxyphenyl intermediates are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the final product, N-[(2-chlorophenyl)methyl]-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
N-[(2-chlorophenyl)methyl]-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the methoxyphenyl moiety can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the ethanediamide backbone can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[(2-chlorophenyl)methyl]-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
相似化合物的比较
Similar Compounds
N-[(2-chlorophenyl)methyl]-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide: Characterized by the presence of both chlorophenyl and methoxyphenyl groups.
N-[(2-chlorophenyl)methyl]-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide analogs: Compounds with similar structures but different substituents on the phenyl rings.
Uniqueness
The uniqueness of N-[(2-chlorophenyl)methyl]-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4/c1-20(26,11-14-7-9-16(27-2)10-8-14)13-23-19(25)18(24)22-12-15-5-3-4-6-17(15)21/h3-10,26H,11-13H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODRHERRMXJVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2954676.png)
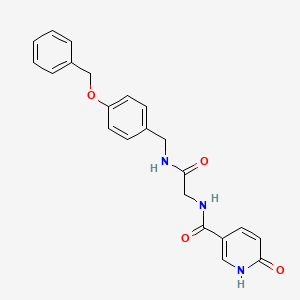
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2954682.png)
![3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-1,4-thiazepan-5-one](/img/structure/B2954684.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-methyl-2-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2954686.png)
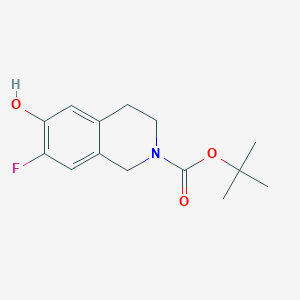
![2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid](/img/structure/B2954688.png)
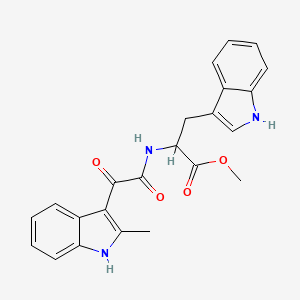
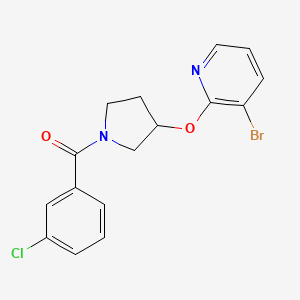
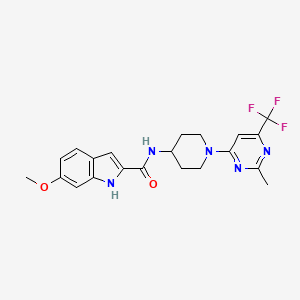
![2,3,4,5-Tetrachloro-6-[4-(2,6-dimethylphenoxy)piperidine-1-carbonyl]pyridine](/img/structure/B2954694.png)
